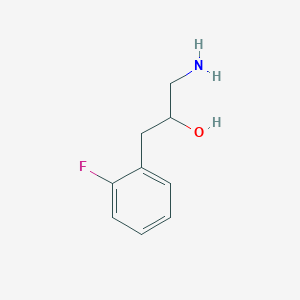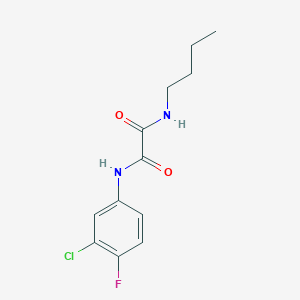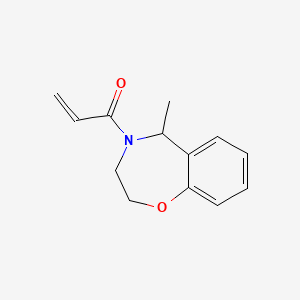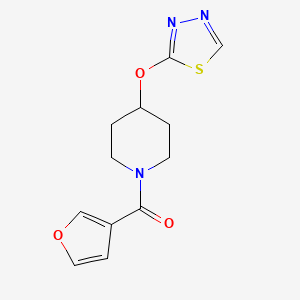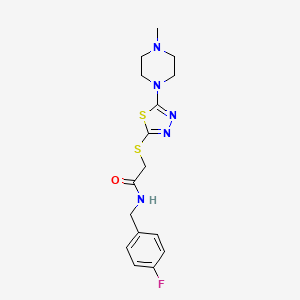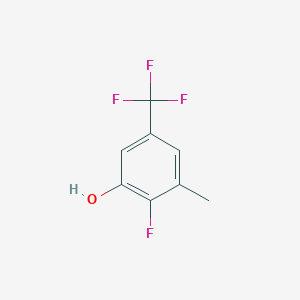
2-Fluoro-3-methyl-5-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 2383817-73-8 . It has a molecular weight of 194.13 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F4O/c1-4-2-5 (8 (10,11)12)3-6 (13)7 (4)9/h2-3,13H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as 2-Fluoro-5-(trifluoromethyl)phenylboronic acid have been used as reactants for functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Chemical Structure Analysis and Reactivity
The reactivity and structural analysis of trifluoromethyl-substituted compounds, including analogs similar to 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol, have been detailed through crystallography. Studies have revealed how the dihedral angles and distances between atoms in such molecules contribute to their chemical properties and potential applications in fields like agrochemicals and pharmaceuticals. These structural insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Li et al., 2005).
Biocatalytic Applications
Research has shown the feasibility of introducing the trifluoromethyl group into unprotected phenols using a biocatalyst, which highlights a novel approach for the modification of phenolic compounds with potential applications in developing advanced materials. This method demonstrates the expanding role of biocatalysis in organofluorine chemistry, providing a greener alternative to traditional chemical synthesis (Simon et al., 2016).
Environmental Sensing and Bioimaging
Fluorinated o-aminophenol derivatives have been developed for the measurement of intracellular pH, showcasing the utility of fluoro-functionalized compounds in bioimaging and environmental sensing. These derivatives demonstrate the versatility of fluorinated phenols in creating sensitive probes for biological and environmental analysis (Rhee et al., 1995).
Polymer Science
Novel poly(arylene ether)s based on bisfluoro monomers, including those derived from fluorinated phenolic compounds, exhibit high glass-transition temperatures and thermal stability, highlighting their potential in creating high-performance polymers. These materials' solubility and thermal properties make them suitable for a wide range of industrial applications, from electronics to aerospace (Salunke et al., 2007).
Pharmaceutical Research
The synthesis and herbicidal activity of novel derivatives of this compound have been explored, indicating the potential of such compounds in developing new agrochemicals. This research demonstrates the broader implications of fluorinated phenolic compounds in synthesizing bioactive molecules with specific applications in agriculture and pest management (Wu et al., 2011).
Safety and Hazards
The safety data sheet indicates that “2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYXDBBXQYLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

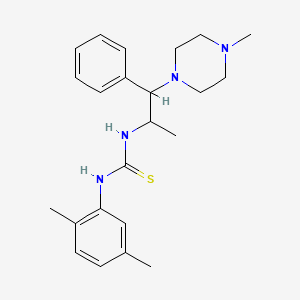

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2606237.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2606238.png)
![3-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2606242.png)

